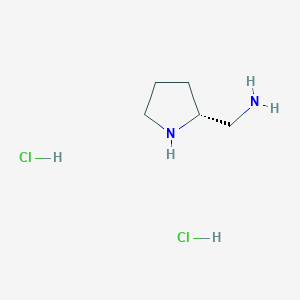

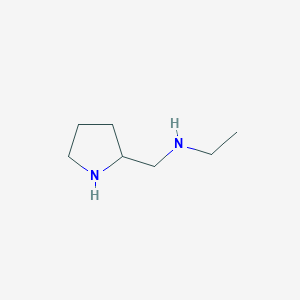

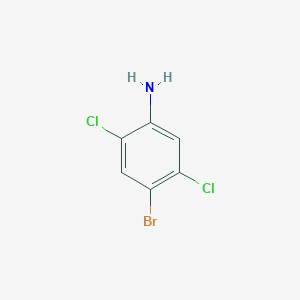

![molecular formula C14H9BrN2O2 B176022 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-42-6](/img/structure/B176022.png)

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has been studied extensively due to its potential applications in a variety of scientific fields. This compound is a member of the imidazole family, which is a class of organic compounds that are composed of a nitrogen atom in an aromatic ring. This compound has been found to possess a wide range of biological and pharmacological activities, including anti-cancer and anti-inflammatory properties. Furthermore, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid has been studied for its potential uses in the synthesis of other compounds and as a reagent for chemical reactions.

Wissenschaftliche Forschungsanwendungen

Therapeutic Agent for Piroplasm Infection

Imidazo[1,2-a]pyridines, which include “2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid”, have been found to have potent activity against a wide spectrum of infectious agents . Specifically, they have been used in the treatment of piroplasm infections, including those caused by Babesia bovis, B. bigemina, B. divergens, B. caballi, and Theileria equi . The compound has shown to inhibit the growth of these organisms in a dose-dependent manner .

Combination Therapy for Babesia Bovis

The compound has been found to have a long-lasting inhibitory effect on bovine Babesia parasites . When combined with diminazene aceturate (DA) at certain concentrations, it produced additive suppression of B. bovis growth . This suggests that a combination therapy of imidazo[1,2-a]pyridine/DA could be a promising treatment for B. bovis .

Organic Synthesis and Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold, which includes “2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid”, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Radical Reactions

The compound has been used in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Raw Material and Intermediate in Various Industries

“2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” is an important raw material and intermediate used in various industries . It is particularly used in the production of pharmaceuticals, agrochemicals, and dyestuff .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets and have wide-ranging applications in medicinal chemistry .

Mode of Action

Compounds of the imidazo[1,2-a]pyridine class are known to exhibit their effects through intermolecular π–π stacking, leading to the creation of j-type aggregates in the solid state .

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown activity against fast-growing non-tuberculous mycobacteria .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-10-5-3-9(4-6-10)12-8-17-7-1-2-11(14(18)19)13(17)16-12/h1-8H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHVLMWQNVEPAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)C(=O)O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649967 |

Source

|

| Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133427-42-6 |

Source

|

| Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)

![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)